molecular formula C17H17N5O2 B5978587 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No. B5978587
M. Wt: 323.35 g/mol
InChI Key: MTGQWVFQISBCKG-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis, which is the process of producing glucose from non-carbohydrate sources such as amino acids and fatty acids.

Mechanism of Action

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor exerts its pharmacological effects by inhibiting 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, which is a key enzyme in gluconeogenesis. Gluconeogenesis is an important metabolic pathway that allows the body to maintain glucose levels during fasting or starvation. 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), which is a precursor for glucose synthesis. By inhibiting 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor reduces the production of glucose from non-carbohydrate sources and promotes glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has been shown to have several biochemical and physiological effects in various tissues. In the liver, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor reduces the expression and activity of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, which leads to a decrease in hepatic glucose production. In adipose tissue, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor enhances glucose uptake and metabolism, which improves insulin sensitivity. In skeletal muscle, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor increases glucose uptake and utilization, which enhances muscle glucose metabolism. In cancer cells, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the advantages is its specificity for 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, which allows for the selective inhibition of gluconeogenesis. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor also has some limitations, such as its solubility in aqueous solutions, which can affect its bioavailability and cellular uptake. In addition, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, which can enhance its therapeutic potential. Another direction is the investigation of the long-term effects of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor on glucose homeostasis and metabolic function. In addition, the use of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor in combination with other drugs or therapies may provide synergistic effects in the treatment of diabetes and cancer. Finally, the development of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor as a diagnostic tool for the assessment of gluconeogenesis may have clinical implications in the management of metabolic diseases.

Synthesis Methods

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. One of the commonly used methods involves the reaction of 4-bromopyrimidine with 2-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-alanine methyl ester and triethylamine to produce the final product, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor.

Scientific Research Applications

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has been widely studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. It has been shown to improve glucose homeostasis by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues. In addition, 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Several preclinical studies have demonstrated the efficacy of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor in animal models of diabetes and cancer.

properties

IUPAC Name

5-(phenoxymethyl)-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(15-7-8-18-11-19-15)20-17(23)16-9-13(21-22-16)10-24-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGQWVFQISBCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenoxymethyl)-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide

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